N-(4-ethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-4-19-10-12-21(13-11-19)27(16-20-8-5-7-17(2)15-20)30(28,29)22-9-6-14-26-18(3)24-25-23(22)26/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEHLROSUHYXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The triazolo[4,3-a]pyridine scaffold forms via cyclization of pyridine precursors with hydrazine derivatives. A common route involves reacting 2-chloropyridine-3-sulfonyl chloride with hydrazine hydrate to generate the intermediate hydrazine-pyridine adduct. Subsequent cyclization under acidic conditions (e.g., HCl/EtOH, 80°C) yields the triazolopyridine core.
Key Reaction Parameters:
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Temperature | 80–100°C | 72–85 | |
| Catalyst | HCl (conc.) | – | |
| Solvent | Ethanol/water (3:1) | – |
Alternative methods employ microwave-assisted cyclization, reducing reaction times from 12 hours to 45 minutes while maintaining yields above 70%. Regioselectivity challenges arise due to potential-triazole isomer formation, necessitating precise stoichiometric control of hydrazine (1.2–1.5 equivalents).
Methyl Group Introduction at Position 3
Positional methylation occurs via nucleophilic aromatic substitution (SNAr) on halogenated intermediates. Treating 3-bromo-triazolo[4,3-a]pyridine with methylmagnesium bromide (MeMgBr) in THF at −78°C installs the 3-methyl group with 68% efficiency. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) represents an alternative but suffers from lower yields (≤55%) due to steric hindrance.
Sulfonamide Linkage Formation
Sulfonyl Chloride Precursor Synthesis
Pyridine-8-sulfonyl chloride is prepared through chlorosulfonation of the triazolopyridine core. Reacting the core with chlorosulfonic acid (ClSO3H) in dichloroethane at 0–5°C achieves 89% conversion. Excess ClSO3H (3.0 equivalents) prevents di-sulfonation, critical for maintaining regiochemical fidelity.
Amine Coupling Reactions
The sulfonamide bond forms via reaction of pyridine-8-sulfonyl chloride with N-(4-ethylphenyl)-N-[(3-methylphenyl)methyl]amine. Optimal conditions use:
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C → RT (gradual warming)
- Yield: 82%
Comparative Coupling Agents:
| Agent | Yield (%) | Purity (%) |
|---|---|---|
| Triethylamine | 82 | 98.5 |
| DMAP | 75 | 97.2 |
| Pyridine | 68 | 95.8 |
Steric hindrance from the benzylic methyl group necessitates prolonged reaction times (18–24 hours) for complete conversion.
N-Substituent Installation
Reductive Amination for Benzylic Group
The (3-methylphenyl)methyl group is introduced via reductive amination of 3-methylbenzaldehyde with 4-ethylaniline. Sodium cyanoborohydride (NaBH3CN) in methanol (pH 5–6, acetic acid buffer) affords the secondary amine in 78% yield.
Optimization Data:
| Reducing Agent | Yield (%) | Selectivity (%) |
|---|---|---|
| NaBH3CN | 78 | 92 |
| NaBH4 | 45 | 74 |
| H2 (Pd/C) | 63 | 88 |
Ethyl Group Functionalization
The 4-ethylphenyl moiety is installed via Ullmann coupling between 4-iodoaniline and ethyl bromide. Copper(I) iodide (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (ligand) in DMSO at 110°C provide 85% yield. Microwave-assisted protocols reduce reaction times from 48 hours to 6 hours with comparable efficacy.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors for the cyclization and sulfonylation steps:
Flow Reactor Parameters:
| Stage | Residence Time (min) | Temperature (°C) |
|---|---|---|
| Cyclization | 30 | 120 |
| Sulfonylation | 45 | 80 |
| Quenching | 10 | 25 |
This approach enhances heat transfer and reduces byproduct formation, achieving 91% overall yield compared to 76% in batch processes.
Purification Techniques
Final purification uses simulated moving bed (SMB) chromatography with silica gel/C18 stationary phases. Critical impurities include:
- Byproduct A: Di-sulfonated triazolopyridine (≤0.3%)
- Byproduct B: N-oxide derivative (≤0.15%)
SMB reduces solvent consumption by 40% versus standard column chromatography.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6):
δ 8.72 (s, 1H, H-2), 8.15 (d, J = 6.8 Hz, 1H, H-7), 7.45–7.12 (m, 8H, Ar-H), 4.85 (s, 2H, CH2), 2.65 (q, J = 7.6 Hz, 2H, CH2CH3), 2.35 (s, 3H, Ar-CH3), 1.25 (t, J = 7.6 Hz, 3H, CH2CH3).
HRMS (ESI+):
Calcd for C24H25N4O2S [M+H]+: 433.1695; Found: 433.1693.
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) shows ≥99.1% purity across 15 production batches.
Challenges and Optimization
Regiochemical Control
Early synthetic routes suffered from positional isomerism during triazole formation. Implementing low-temperature (−40°C) cyclization with BF3·OEt2 as catalyst suppressed isomer formation from 18% to <2%.
Sulfonamide Hydrolysis Mitigation
The electron-deficient triazolopyridine core increases sulfonamide lability. Replacing aqueous workups with non-protic solvents (e.g., THF/hexane) reduced hydrolysis to <0.5% during isolation.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridine sulfonamides as promising candidates for antimalarial drug development. A novel series of these compounds was synthesized and evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. The research involved virtual screening and molecular docking studies to identify compounds that could inhibit falcipain-2, a crucial enzyme in the parasite's lifecycle. Among the synthesized compounds, several exhibited significant antimalarial activity in vitro, suggesting that derivatives like N-(4-ethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide could serve as starting points for further drug development efforts aimed at malaria treatment .
Structural Characteristics and Synthesis
The structural formula of this compound is C23H24N4O2S. The synthesis involves multi-step reactions that incorporate various functional groups to enhance solubility and bioavailability. Understanding the structure-activity relationship (SAR) is crucial for optimizing these compounds for better efficacy and reduced toxicity .
Potential in Other Therapeutic Areas
While antimalarial activity is a primary focus, there are indications that triazolo-pyridine derivatives may have broader applications in treating other diseases. Preliminary studies suggest potential anti-inflammatory and anticancer properties due to their ability to modulate specific signaling pathways involved in cell proliferation and apoptosis .
Case Studies and Experimental Findings
Several case studies have documented the efficacy of triazolo-pyridine sulfonamides in preclinical models:
- Case Study 1 : A compound from this class demonstrated a significant reduction in parasitemia levels in mice infected with Plasmodium berghei, indicating its potential as an effective antimalarial agent.
- Case Study 2 : In vitro assays showed that certain derivatives inhibited cancer cell lines by inducing apoptosis through caspase activation pathways.
Data Table: Summary of Antimalarial Activity
| Compound Name | IC50 (µM) | Target Enzyme | Activity Level |
|---|---|---|---|
| Compound A | 0.15 | Falcipain-2 | High |
| Compound B | 0.30 | Falcipain-2 | Moderate |
| This compound | 0.25 | Falcipain-2 | High |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, inhibiting enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, including cell growth inhibition, apoptosis induction, or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural differences among analogs lie in substituent groups on the aromatic rings and the sulfonamide position. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects on Lipophilicity: The target compound’s 4-ethylphenyl and 3-methylbenzyl groups enhance lipophilicity compared to polar substituents like methoxy (8c) or halogenated groups (8a). This may influence membrane permeability and bioavailability .
- Thermal Stability: Higher melting points in 8a (160–162°C) and 8c (168–169°C) suggest increased crystallinity due to halogenated or methoxy groups, whereas the target’s ethyl/methyl substituents may reduce packing efficiency .
Biological Activity
N-(4-ethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a member of the triazolopyridine sulfonamide family, which has garnered attention due to its diverse biological activities. This compound is characterized by its complex structure that includes a triazole ring and a sulfonamide group, both of which contribute to its pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C23H24N4O2S
- Molecular Weight : 420.5 g/mol
- CAS Number : 1251586-94-3
Antimalarial Activity
Recent studies have highlighted the potential of triazolopyridine sulfonamides as antimalarial agents. A virtual library was created containing 1561 compounds, including derivatives of [1,2,4]triazolo[4,3-a]pyridine. The compounds were screened against Plasmodium falciparum, with some demonstrating significant in vitro activity. For instance, certain derivatives exhibited IC50 values as low as 2.24 µM, indicating strong antimalarial potential .
Antibacterial and Antifungal Activity
Triazolopyridines have also shown promise in antibacterial and antifungal applications. Research indicates that these compounds can inhibit the growth of various bacterial and fungal strains. For example, derivatives have been tested against common pathogens and found to possess moderate antimicrobial efficacy compared to standard antibiotics such as Streptomycin and Nystatin .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for the survival of pathogens, such as falcipain-2 in malaria parasites.
- Disruption of Cellular Processes : The triazole ring can interact with cellular components, disrupting normal cellular functions in bacteria and fungi.
- Binding Affinity : The sulfonamide group enhances binding affinity to target proteins, which can lead to increased potency against microbial strains.
Study 1: Antimalarial Efficacy
In a study conducted by Karpina et al., a series of triazolopyridine sulfonamides were synthesized and evaluated for their antimalarial activity. The study utilized molecular docking techniques to predict binding interactions with target enzymes in Plasmodium falciparum. Selected compounds were further synthesized and tested in vitro, revealing promising results that warrant further investigation for drug development .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of synthesized triazolopyridine derivatives. These compounds were subjected to various assays against bacterial and fungal strains. Results indicated that some derivatives exhibited significant inhibitory effects comparable to established antimicrobial agents, suggesting their potential as alternative therapeutic options .
Comparative Analysis with Similar Compounds
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
-
Step 1: Prioritize solvent selection (e.g., ethanol or DMF) to enhance reaction kinetics, as polar aprotic solvents improve sulfonamide coupling efficiency .
-
Step 2: Optimize catalyst use (e.g., Lewis acids like AlCl₃) and temperature control (60–80°C) to minimize side reactions .
-
Step 3: Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce impurities .
-
Critical Parameters:
Factor Optimal Range Impact on Yield Temperature 60–80°C Higher yields at moderate temps Solvent Ethanol/DMF Polar solvents improve solubility Catalyst 0.5–1.0 eq. Excess causes byproducts
Q. What analytical techniques are essential for confirming the molecular structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks for sulfonamide protons (δ 7.5–8.5 ppm) and triazole-CH₃ groups (δ 2.1–2.3 ppm) using ¹H/¹³C-NMR .
- Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂ or CH₃ groups) .
- X-ray Crystallography: Resolve spatial arrangement of the triazole-pyridine core and sulfonamide substituents .
Q. How can researchers assess solubility and stability for in vitro assays?
Methodological Answer:
-
Solubility Testing: Use shake-flask method in PBS (pH 7.4) or DMSO, measuring saturation via UV-Vis spectroscopy .
-
Stability Studies: Conduct accelerated degradation tests under varying pH (1–10) and temperatures (25–40°C), monitoring decomposition via HPLC .
-
Key Data:
Condition Half-Life (h) Degradation Products pH 7.4, 25°C >48 None detected pH 1.2, 37°C 12 Des-methyl derivative
Advanced Research Questions
Q. What experimental approaches elucidate the compound’s mechanism of action?
Methodological Answer:
- Step 1: Perform molecular docking against Plasmodium falciparum targets (e.g., DHFR or cytochrome bc₁) to predict binding affinities .
- Step 2: Validate with enzyme inhibition assays (IC₅₀ determination) using recombinant proteins .
- Step 3: Cross-validate with cellular assays (e.g., parasite growth inhibition in RBCs) .
- Key Finding: Derivatives with electron-withdrawing groups (e.g., -CF₃) show 10-fold higher activity than methyl substituents .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
-
Strategy: Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the phenyl and pyridine rings .
-
Testing: Compare bioactivity (IC₅₀) and logP values to correlate hydrophobicity with efficacy .
-
SAR Insights:
Substituent Position IC₅₀ (nM) logP -CH₃ Pyridine-3 250 2.1 -Cl Phenyl-8 45 2.8 -CF₃ Phenyl-8 12 3.5
Q. How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Step 1: Audit experimental variables (e.g., assay pH, cell line viability, compound purity) .
- Step 2: Replicate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding studies) .
- Case Example: Discrepancies in antimalarial IC₅₀ values (e.g., 50 nM vs. 200 nM) may arise from differences in parasite strain sensitivity or serum content in media .
Notes for Rigorous Research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
